

An In-Depth Technical Guide to Pelirine (CAS 30435-26-8)

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Compound of Interest

Compound Name: Pelirine

Cat. No.: B12385900

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Abstract

Pelirine (CAS 30435-26-8) is an indole alkaloid isolated from the roots of plant species of the Rauvolfia genus, notably Rauvolfia verticillata and Rauvolfia perakensis. Its chemical formula is $C_{21}H_{26}N_2O_3$ with a molecular weight of approximately 354.45 g/mol. While detailed spectral and synthesis data are not extensively available in public literature, this guide synthesizes the known chemical and biological information. **Pelirine** has demonstrated noteworthy biological activity, particularly in the context of inflammatory diseases, by modulating key signaling pathways. This document provides a comprehensive overview of its chemical structure, a generalized experimental protocol for its isolation, and a detailed exploration of its known mechanism of action, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Structure and Properties

Pelirine, also known by its IUPAC name 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0^{3,11}.0^{4,9}]octadeca-3(11),4(9),5,7-tetraen-12-one, is a complex indole alkaloid.^[1] Its structure is characterized by a polycyclic system incorporating a methoxy group and a hydroxymethyl group.

Table 1: Physicochemical Properties of **Pelirine**

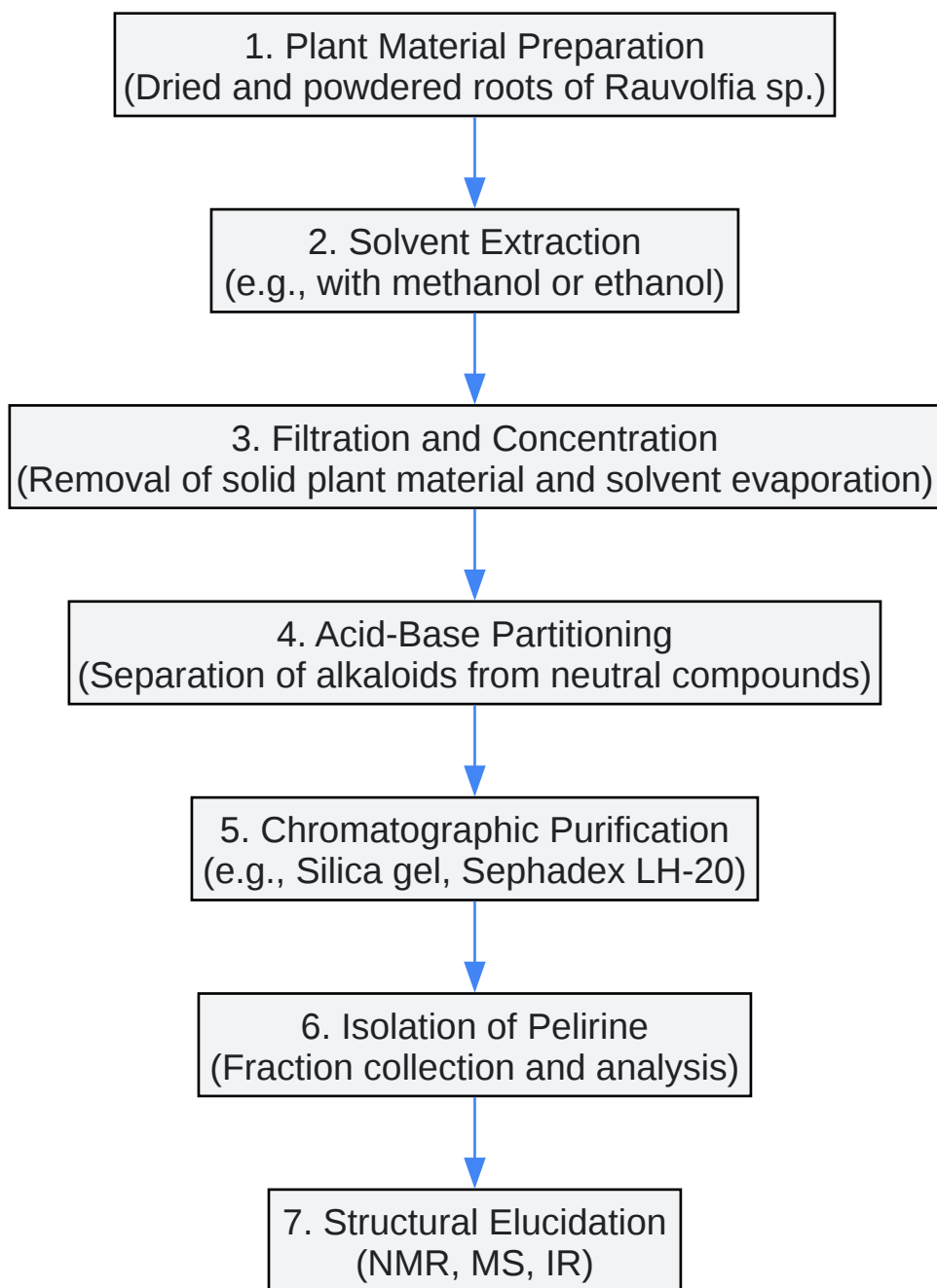
Property	Value	Source
CAS Number	30435-26-8	[1] [2] [3] [4]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₃	[1] [2] [3]
Molecular Weight	354.45 g/mol	[3]
IUPAC Name	15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0 ^{3,11} .0 ^{4,9}]octadeca-3(11),4(9),5,7-tetraen-12-one	[1]
Canonical SMILES	<chem>CC=C1CN(C2CC3=C(C(=O)C1C2CO)NC4=C3C=C(C=C4)OC)C</chem>	[1]
Melting Point	130-131 °C	[4]
UV max (EtOH)	328 nm	[4]
Purity	95% - 99% (as per supplier)	[3]
Appearance	Powder	

Experimental Protocols

General Isolation and Purification of Alkaloids from Rauvolfia Species

While a specific, detailed protocol for the isolation of **Pelirine** is not readily available in the reviewed literature, a general methodology for extracting alkaloids from Rauvolfia species can be described. This process typically involves solvent extraction followed by chromatographic separation.

Experimental Workflow: Alkaloid Extraction from Rauvolfia



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Caption: Generalized workflow for the isolation and purification of **Pelirine**.

Methodology:

- Plant Material Preparation: The roots of *Rauvolfia verticillata* are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

- **Solvent Extraction:** The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant residues. The solvent is then removed under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform.
- **Chromatographic Purification:** The enriched alkaloid fraction is subjected to various chromatographic techniques, such as column chromatography using silica gel or Sephadex LH-20, to separate the individual alkaloids.
- **Isolation of **Pelirine**:** Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC). Fractions containing **Pelirine** are combined and further purified.
- **Structural Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods.

Characterization Methods

The identification and structural elucidation of **Pelirine** are typically performed using a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** Used to determine the molecular weight and elemental composition of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for determining the carbon-hydrogen framework of the molecule.
- **Infrared (IR) Spectroscopy:** Provides information about the functional groups present in the molecule.

- High-Performance Liquid Chromatography (HPLC): HPLC with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is employed to assess the purity of the isolated compound.[3]

Spectral Data Summary

Detailed experimental spectral data for **Pelirine** (^1H NMR, ^{13}C NMR, MS, and IR) are not available in the public domain literature. The following tables provide expected characteristic signals based on the known chemical structure of **Pelirine**.

Table 2: Predicted ^1H NMR Spectral Data for **Pelirine**

Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic protons	6.5 - 8.0	m	Protons on the indole ring system.
OCH_3	3.5 - 4.0	s	Singlet for the methoxy group protons.
CH_2OH	3.5 - 4.5	m	Protons of the hydroxymethyl group.
NCH_3	2.0 - 3.0	s	Singlet for the N-methyl group protons.
Aliphatic protons	1.0 - 4.0	m	Various multiplets for the protons on the polycyclic core.
$=\text{CH}-\text{CH}_3$	5.0 - 6.0 (q), 1.5 - 2.0 (d)	q, d	Quartet for the vinyl proton and doublet for the methyl protons.

Table 3: Predicted ^{13}C NMR Spectral Data for **Pelirine**

Carbon Type	Expected Chemical Shift (ppm)
C=O (Amide)	160 - 180
Aromatic C	100 - 150
OCH ₃	50 - 60
CH ₂ OH	60 - 70
NCH ₃	30 - 40
Aliphatic C	20 - 60
C=C (Alkene)	110 - 140

Table 4: Predicted Mass Spectrometry Fragmentation for **Pelirine**

m/z Value	Interpretation
354	[M] ⁺ , Molecular ion
323	[M - CH ₂ OH] ⁺ , Loss of hydroxymethyl group
295	[M - CO - CH ₃] ⁺ , Subsequent losses

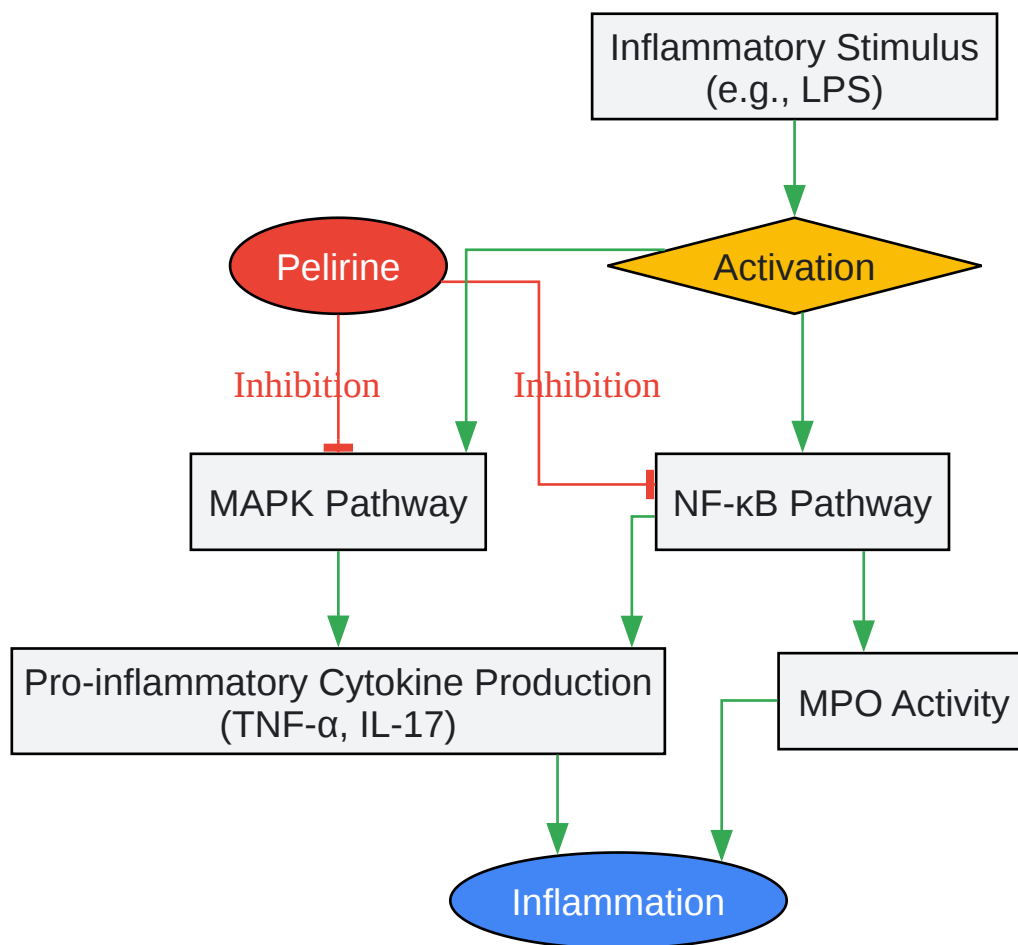
Table 5: Predicted IR Absorption Bands for **Pelirine**

Wavenumber (cm ⁻¹)	Functional Group
3200 - 3600	O-H stretch (alcohol), N-H stretch (indole)
2850 - 3000	C-H stretch (aliphatic)
~1650	C=O stretch (amide)
1500 - 1600	C=C stretch (aromatic)
1000 - 1300	C-O stretch (ether, alcohol)

Biological Activity and Signaling Pathway

Pelirine has been shown to possess anti-inflammatory properties. Specifically, it can ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis. This effect is mediated through the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways in dendritic cells.

Signaling Pathway of **Pelirine** in Dendritic Cells



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Caption: **Pelirine**'s inhibitory effect on MAPK and NF- κ B signaling pathways.

The mechanism involves the inhibition of MAPK and NF- κ B pathway activation in bone marrow-derived dendritic cells. This leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-17 (IL-17). Furthermore, **Pelirine** down-regulates Myeloperoxidase (MPO) activity and the expression of the NF- κ B p65 subunit.

Conclusion

Pelirine is a structurally complex indole alkaloid with demonstrated anti-inflammatory potential. While a comprehensive dataset of its spectral properties and a detailed synthesis or isolation protocol are not widely published, its biological mechanism of action through the inhibition of the MAPK and NF- κ B pathways presents a promising avenue for further research and drug development, particularly in the context of inflammatory bowel diseases. Future work should focus on obtaining and publishing detailed spectroscopic data to facilitate its unambiguous identification and on optimizing its isolation or developing a synthetic route to enable more extensive pharmacological studies.

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